5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one is an organotin compound with a unique structure that combines a nonenone backbone with a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one typically involves the reaction of a nonenone precursor with a trimethylstannyl reagent. One common method involves the use of a palladium-catalyzed coupling reaction, where the nonenone is reacted with trimethylstannyl chloride in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one involves its interaction with molecular targets through its trimethylstannyl group. This group can form bonds with various atoms, facilitating reactions and interactions. The pathways involved include:
Molecular Binding: The compound can bind to specific sites on biomolecules, altering their function.
Catalysis: It can act as a catalyst in certain chemical reactions, enhancing reaction rates.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(Trimethylsilyl)ethenyl]non-2-en-4-one
- 5-[1-(Trimethylgermyl)ethenyl]non-2-en-4-one
- 5-[1-(Trimethylplumbyl)ethenyl]non-2-en-4-one
Uniqueness
5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one is unique due to its trimethylstannyl group, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. This uniqueness makes it valuable in specific applications where the properties of tin are advantageous.
Properties
CAS No. |
820250-63-3 |
---|---|
Molecular Formula |
C14H26OSn |
Molecular Weight |
329.07 g/mol |
IUPAC Name |
5-(1-trimethylstannylethenyl)non-2-en-4-one |
InChI |
InChI=1S/C11H17O.3CH3.Sn/c1-4-7-9-10(6-3)11(12)8-5-2;;;;/h5,8,10H,3-4,7,9H2,1-2H3;3*1H3; |
InChI Key |
BUWZSQJLGHXEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=C)[Sn](C)(C)C)C(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.